{5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone is a complex organic compound with a unique structure that combines a furan ring, a methoxyphenoxy group, and a methylpiperazino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone typically involves multiple steps, starting with the preparation of the furan ring and the methoxyphenoxy group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the application.
Analyse Chemischer Reaktionen
Types of Reactions: {5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce new functional groups, further diversifying the compound’s chemical profile.
Wissenschaftliche Forschungsanwendungen
{5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying cellular processes or as a potential therapeutic agent. In medicine, its unique structure could be explored for drug development, particularly for targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of {5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone involves its interaction with specific molecular targets The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing various biological pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diol
Uniqueness: Compared to similar compounds, {5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone stands out due to its unique combination of functional groups. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H22N2O4 |
---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
[5-[(2-methoxyphenoxy)methyl]furan-2-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H22N2O4/c1-19-9-11-20(12-10-19)18(21)17-8-7-14(24-17)13-23-16-6-4-3-5-15(16)22-2/h3-8H,9-13H2,1-2H3 |
InChI-Schlüssel |
BRTLFBDQFIOCKY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.